molecular formula C7H12ClNO B049488 3-Quinuclidinone hydrochloride CAS No. 1193-65-3

3-Quinuclidinone hydrochloride

Cat. No. B049488
CAS RN: 1193-65-3
M. Wt: 161.63 g/mol
InChI Key: RFDPHKHXPMDJJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 3-Quinuclidinone hydrochloride can be synthesized using KH4B as a reducing agent from 3-quinuclidinol with a yield of 80%. It can also undergo oxidation to give 3-quinuclidin one hydrochloride with a yield of 85% (Zeng Peng, 2009).
  • An improved synthesis method from ethyl isonicotinate and ethyl bromoacetate has been developed, involving nucleophilic addition, reduction, neutralization, and the Dieckmann condensation, achieving an overall yield of 54.5% (Ren Zhao-ping, 2008).

Molecular Structure Analysis

  • The molecular structure of quinuclidine betaine hydrochloride has been characterized by X-ray diffraction, FTIR, and NMR spectroscopy, and DFT calculations, revealing a complex hydrogen bonding network (Z. Dega‐Szafran, A. Katrusiak, & M. Szafran, 2009).

Chemical Reactions and Properties

  • Quinuclidine chemistry involves autocondensation reactions of 3-quinuclidinone, resulting in alpha, beta-unsaturated ketone dimers (R. Sandmann & W. McHugh, 1977).
  • The oxidation of unwanted isomer 3-S-quinuclidinol to 3-quinuclidinone hydrochloride has been achieved using dimethyl sulfide with N-chlorosuccinimide (R. Chavakula, M.Narayana Rao, & Ch.Srinivas Rao, 2013).

Physical Properties Analysis

  • The structural basis of 3-quinuclidinone reductase AtQR, which is used in the reduction of 3-quinuclidinone, reveals insights into its high substrate-binding affinity and enantioselectivity, contributing to our understanding of its physical properties (F. Hou et al., 2014).

Chemical Properties Analysis

  • Studies on the reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction show a correlation between the basicity of the base and reactivity, revealing important aspects of its chemical properties (V. Aggarwal, I. Emme, & S. Fulford, 2003).

Scientific Research Applications

  • Synthesis and Resolution : It is used in synthesizing 3-quinuclidinol, resolving it, and oxidizing it to 3-quinuclidinone hydrochloride (Zeng Peng, 2009).

  • Intermediate for Fused and Spiro Quinuclidine : It serves as an intermediate in the synthesis of fused and spiro quinuclidine and its C-nucleosides (W. Hamama, H. Zoorob, O. M. A. El‐Magid, 2011).

  • Catalysis : 3-Quinuclidinone hydrochloride catalyzes the exchange of alpha-protons of butyryl-coenzyme A with significant efficiency (R. D’Ordine, B. Bahnson, P. Tonge, V. Anderson, 1994).

  • Asymmetric Hydrogenation : It is used in the asymmetric hydrogenation of bicyclic ketones, producing chiral alcohols with high enantiomeric excess (N. Arai et al., 2010).

  • Cardiac Electrophysiology : 3-Quinuclidinone hydrochloride impacts action potential duration in canine cardiac Purkinje fibers and ventricular muscle strips (T. K. Morgan et al., 1987).

  • Biocatalysis : It is a substrate for the 3-quinuclidinone reductase from various organisms like Agrobacterium tumefaciens and Rhodotorula rubra, catalyzing the reduction to (R)-3-quinuclidinol, a key building block for pharmaceutical synthesis (F. Hou et al., 2012).

  • Potential Antimicrobial and Anticonvulsant Properties : It has been studied for antimicrobial and anticonvulsant properties, showing broad-spectrum antibiotic activity against bacteria and fungi (Krzysztof Z. Łączkowski et al., 2017).

  • Industrial Manufacturing : Its role in the production of (R)-3-quinuclidinol by whole-cell biocatalysts suggests potential for efficient industrial manufacturing processes (Zhen-hua Jia et al., 2018).

  • Antihistamine Activity : Phencarol hydrochloride, a derivative, possesses significant antihistamine activity and is used in treating various allergic illnesses (M. Kaminka, N. P. Voitsekhovskaya, M. D. Mashkovskii, 1979).

Safety And Hazards

3-Quinuclidinone hydrochloride is toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment . In case of contact, it is recommended to wash off with soap and plenty of water .

Future Directions

There is ongoing research into the use of 3-Quinuclidinone hydrochloride in the synthesis of muscarine M1 and M3 agonists as well as for muscarine M3 antagonists . This suggests that 3-Quinuclidinone hydrochloride could play a significant role in the development of treatments for conditions such as Alzheimer’s disease, sjogren syndrome, and urinary incontinence .

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-one;hydrochloride
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InChI

InChI=1S/C7H11NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDPHKHXPMDJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4061599
Record name Quinuclidin-3-one hydrochloride
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Molecular Weight

161.63 g/mol
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Physical Description

Off-white powder; [Acros Organics MSDS]
Record name 3-Quinuclidinone hydrochloride
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Product Name

3-Quinuclidinone hydrochloride

CAS RN

1193-65-3
Record name 1-Azabicyclo[2.2.2]octan-3-one, hydrochloride (1:1)
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Record name 1-Azabicyclo(2.2.2)octan-3-one, hydrochloride (1:1)
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Record name 1-Azabicyclo[2.2.2]octan-3-one, hydrochloride (1:1)
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Record name Quinuclidin-3-one hydrochloride
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Record name Quinuclidin-3-one hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
JY Soni, V Premasagar… - Letters in Organic …, 2015 - ingentaconnect.com
… Abstract: An improved method for the synthesis of 3-quinuclidinone hydrochloride 4 from piperidine-… relatively simple and safer route for the synthesis of 3-quinuclidinone hydrochloride. …
Number of citations: 3 www.ingentaconnect.com
JY Soni, S Sanghvi, RV Devkar, S Thakore - RSC advances, 2015 - pubs.rsc.org
… The molecule 3-quinuclidinone hydrochloride possesses variety of biological spectrum and is a part of many existing drugs such as azasetron, palonosetron, solifenacin, cevimeline, …
Number of citations: 7 pubs.rsc.org
Y Wang, J Li, Q Wu, D Zhu - Journal of Molecular Catalysis B: Enzymatic, 2013 - Elsevier
… In the studies on the effect of added glucose, for Nocardia sp., the reaction mixture containing 60 mg (0.37 mmol) of 3-quinuclidinone hydrochloride, certain amount of glucose and 0.8 g …
Number of citations: 29 www.sciencedirect.com
EJ Warawa, JR Campbell - The Journal of Organic Chemistry, 1974 - ACS Publications
… To a solution of 3.4 g (0.01 mol) of 2-(3,4,5-trimethoxybenzylidene)-3-quinuclidinone hydrochloride in methanol, cooled in icewater bath, was added 1.5 g of sodium borohydride …
Number of citations: 41 pubs.acs.org
JY Soni - 2016 - search.proquest.com
… In view of these facts we thought of designing relatively simple and safer route for the synthesis of 3-quinuclidinone hydrochloride and pharmaceutically important derivatives of …
Number of citations: 0 search.proquest.com
A Malki, L Fathy, ESH El Ashry - Drug research, 2013 - thieme-connect.com
… As shown in scheme 1, 2-Mehtylene-3-quinuclidinone hydrochloride 1) exists in solution as 3,3-dihydroxymethyl quinuclidine hydrochloride 2) that on treatment with K 2 CO 3 liberates …
Number of citations: 1 www.thieme-connect.com
K Isotani, J Kurokawa, N Itoh - International journal of molecular sciences, 2012 - mdpi.com
We found two NADH-dependent reductases (QNR and bacC) in Microbacterium luteolum JCM 9174 (M. luteolum JCM 9174) that can reduce 3-quinuclidinone to optically pure (R)-(−)-3-…
Number of citations: 29 www.mdpi.com
HU Daeniker, CA Grob - Organic Syntheses, 2003 - Wiley Online Library
Quinuclidone hydrochloride intermediate: 1‐carbethoxymethyl‐4‐carbethoxypyridinium bromide intermediate: 1‐carbethoxymethyl‐4‐carbethoxypiperidine product: 3‐quinuclidone …
Number of citations: 27 onlinelibrary.wiley.com
RE Kimmel - 1974 - search.proquest.com
… EXPERIMENTAL General procedure: Dissolve 0.01 mole (1.25Gm) of 3-quinuclidinone, or 0.01 mole (1.62Gm) of 3-quinuclidinone hydrochloride in 20.0 ml of 10% sodium hydroxide. …
Number of citations: 0 search.proquest.com
K Isotani, J Kurokawa, F Suzuki, S Nomoto… - Applied and …, 2013 - Am Soc Microbiol
We used the resting-cell reaction to screen approximately 200 microorganisms for biocatalysts which reduce 3-quinuclidinone to optically pure (R)-(−)-3-quinuclidinol. Microbacterium …
Number of citations: 21 journals.asm.org

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